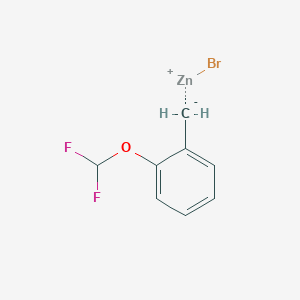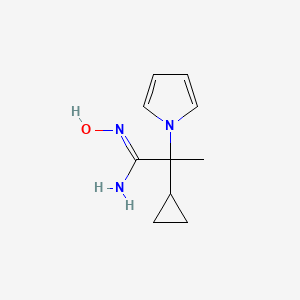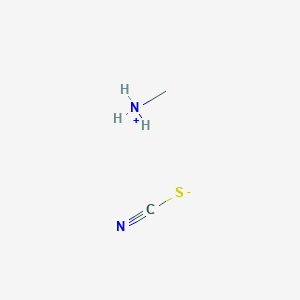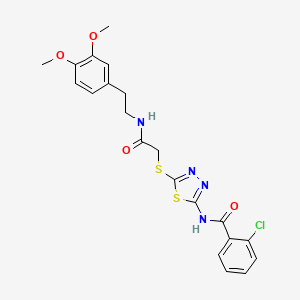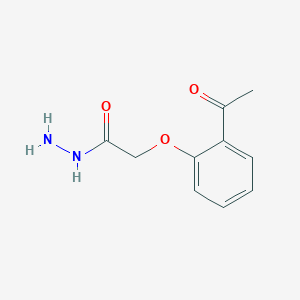
2-(2-Acetylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H12N2O3. It belongs to the class of acetohydrazides, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylphenoxy)acetohydrazide typically involves the reaction of 2-acetylphenol with chloroacetic acid to form 2-(2-acetylphenoxy)acetic acid, which is then converted to its corresponding hydrazide by reaction with hydrazine hydrate . The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Acetylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-Acetylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Acetylphenoxy)acetohydrazide include:
- 2-(4-Methoxyphenoxy)acetohydrazide
- 2-(4-Methylphenoxy)acetohydrazide
- 2-Phenylacetohydrazide
Uniqueness
This compound is unique due to its specific acetylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(2-acetylphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)8-4-2-3-5-9(8)15-6-10(14)12-11/h2-5H,6,11H2,1H3,(H,12,14) |
InChI Key |
ZZNYURFYDDCPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


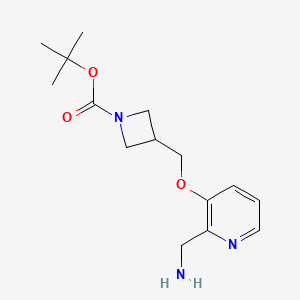

![2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14880797.png)
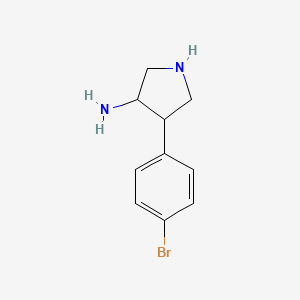
![(Z)-2-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880802.png)

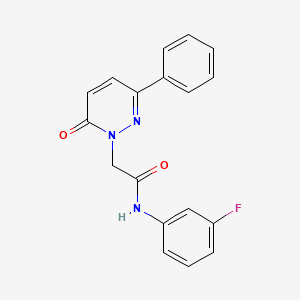
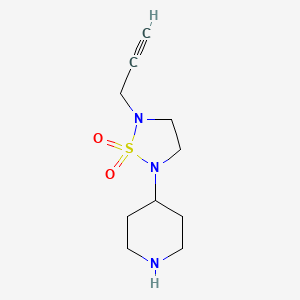
![(2Z)-2-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]formamido}imino)-2H-chromene-3-carboxamide](/img/structure/B14880817.png)
![5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene](/img/structure/B14880819.png)
